4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile
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Overview
Description
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-methoxybenzyl group, a diazaspiro nonane ring, and a benzonitrile moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxybenzyl Intermediate: This step involves the reaction of a fluoro-methoxybenzyl halide with an appropriate nucleophile to form the fluoro-methoxybenzyl intermediate.
Synthesis of the Diazaspiro Nonane Ring: The diazaspiro nonane ring is synthesized through a series of cyclization reactions, starting from a suitable diamine precursor.
Coupling of Intermediates: The fluoro-methoxybenzyl intermediate is then coupled with the diazaspiro nonane ring intermediate using a suitable coupling reagent, such as a carbodiimide.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-methoxybenzyl group or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile: Unique due to its specific combination of functional groups.
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzamide: Similar structure but with a benzamide group instead of benzonitrile.
4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzoic acid: Contains a carboxylic acid group instead of benzonitrile.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H27FN4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[[2-(2,7-diazaspiro[3.5]nonan-7-yl)-2-oxoethyl]-[(3-fluoro-4-methoxyphenyl)methyl]amino]benzonitrile |
InChI |
InChI=1S/C24H27FN4O2/c1-31-22-7-4-19(12-21(22)25)14-29(20-5-2-18(13-26)3-6-20)15-23(30)28-10-8-24(9-11-28)16-27-17-24/h2-7,12,27H,8-11,14-17H2,1H3 |
InChI Key |
RHEGUOJDLZUPSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC(=O)N2CCC3(CC2)CNC3)C4=CC=C(C=C4)C#N)F |
Origin of Product |
United States |
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